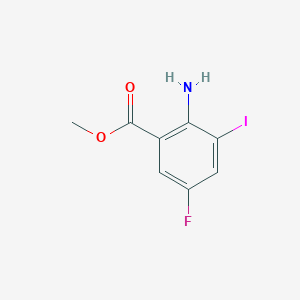

Methyl 2-amino-5-fluoro-3-iodobenzoate

Description

IUPAC Nomenclature and Systematic Identification

Methyl 2-amino-5-fluoro-3-iodobenzoate is systematically identified through multiple chemical descriptor systems that provide unambiguous structural identification. The compound is officially registered under Chemical Abstracts Service number 906095-67-8, establishing its unique identity in chemical databases worldwide. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the positional arrangement of substituents on the benzene ring relative to the carboxylic acid ester functionality.

The molecular formula C8H7FINO2 indicates the presence of eight carbon atoms, seven hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms. The precise molecular weight has been determined to be 294.95055 atomic mass units, confirming the elemental composition through high-resolution mass spectrometry techniques. The International Chemical Identifier string InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 provides a standardized representation of the molecular connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System notation COC(=O)C1=CC(F)=CC(I)=C1N offers a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation clearly indicates the methyl ester functionality attached to the benzene ring, with the amino group at the ortho position, fluorine at the meta position relative to the carboxyl group, and iodine at the remaining meta position. The International Chemical Identifier Key PSLBISKIVWTSMQ-UHFFFAOYSA-N serves as a compressed hash representation for rapid database identification.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristics typical of substituted aromatic systems with significant electronic and steric influences from the halogen substituents. The benzene ring maintains its planar geometry despite the presence of multiple substituents, with bond angles approximating the ideal 120° expected for sp² hybridized carbon atoms. The presence of the large iodine atom at the 3-position introduces steric effects that may influence the overall conformation and packing arrangements in the solid state.

The amino group at the 2-position adopts a configuration that allows for potential intramolecular hydrogen bonding interactions with the adjacent ester carbonyl oxygen. This proximity may result in the formation of a six-membered chelate ring that stabilizes specific conformational arrangements and influences the compound's physicochemical properties. The fluorine atom at the 5-position, being the smallest halogen, exerts minimal steric hindrance while providing significant electronic effects through its high electronegativity.

Analysis of related halogenated benzoic acid derivatives suggests that the crystal structure likely exhibits intermolecular hydrogen bonding networks involving the amino group as a donor and the ester carbonyl as an acceptor. The iodine atom may participate in halogen bonding interactions, contributing to the overall crystal packing stability. The planar aromatic system facilitates π-π stacking interactions between adjacent molecules, as commonly observed in substituted benzoic acid esters.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through distinctive chemical shift patterns and coupling constants. The aromatic proton signals appear in the characteristic downfield region between 6.5 and 8.0 parts per million, with the specific chemical shifts influenced by the electronic effects of the halogen and amino substituents. The fluorine atom introduces characteristic coupling patterns observable in both proton and fluorine-19 nuclear magnetic resonance spectra.

The methyl ester protons typically resonate as a singlet around 3.8 to 4.0 parts per million, providing a reliable diagnostic signal for the ester functionality. The amino group protons appear as a broad signal in the 4.5 to 6.5 parts per million region, with the exact chemical shift dependent on solvent conditions and hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the 110-160 parts per million range, with the carbonyl carbon appearing around 165-170 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecule. The amino group exhibits stretching vibrations in the 3300-3500 wavenumber region, typically appearing as multiple bands due to symmetric and asymmetric stretching modes. The ester carbonyl stretch appears as a strong absorption around 1680-1720 wavenumbers, with the exact frequency influenced by electronic effects from the aromatic substituents.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 295, corresponding to the molecular weight of the compound. The fragmentation pattern typically includes loss of the methoxy group (mass 31) and subsequent aromatic rearrangements. The presence of iodine contributes to distinctive isotope patterns that aid in structural confirmation and purity assessment.

Thermodynamic Properties and Phase Behavior

This compound exhibits well-defined thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a calculated density of 1.9 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid state attributed to the presence of the heavy iodine atom and efficient crystal packing. This density value is consistent with other iodinated aromatic compounds and reflects the significant contribution of halogen atoms to the overall molecular mass.

The boiling point has been determined to be 331.3 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces that require significant thermal energy to overcome. This elevated boiling point reflects the combined effects of molecular weight, dipole-dipole interactions from the polar substituents, and potential hydrogen bonding involving the amino group. The relatively wide temperature range suggests some uncertainty in the measurement, possibly due to decomposition competing with vaporization at elevated temperatures.

The flash point of 154.2 ± 27.9 degrees Celsius indicates the minimum temperature at which the compound can form an ignitable mixture with air. This value provides important information for handling and storage considerations, though it falls outside the scope of safety discussions. The compound exists as a powder under standard conditions, indicating a crystalline solid state with defined melting characteristics.

| Property | Value | Units | Reference |

|---|---|---|---|

| Density | 1.9 ± 0.1 | g/cm³ | |

| Boiling Point | 331.3 ± 42.0 | °C at 760 mmHg | |

| Flash Point | 154.2 ± 27.9 | °C | |

| Physical State | Powder | - | |

| Molecular Weight | 294.95055 | g/mol |

Thermal analysis techniques would likely reveal a distinct melting point followed by potential decomposition at elevated temperatures. The presence of the iodine atom may lead to thermal instability at temperatures approaching the boiling point, as carbon-iodine bonds are generally weaker than other carbon-halogen bonds.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect the compound's amphiphilic nature, arising from the combination of polar functional groups and hydrophobic aromatic character. The calculated logarithm of the partition coefficient between octanol and water (log P) has been determined to be 3.90, indicating significant lipophilicity and preferential partitioning into organic phases. This value suggests that the compound would exhibit limited aqueous solubility while demonstrating good solubility in organic solvents.

The relatively high log P value reflects the dominant influence of the aromatic ring system and halogen substituents, which contribute to hydrophobic character that outweighs the polar contributions from the amino and ester groups. This partition coefficient places the compound in a range typical of pharmaceutical intermediates and suggests potential for membrane permeability in biological systems, though such applications fall beyond the current scope.

Solubility in polar protic solvents would be enhanced by hydrogen bonding interactions involving the amino group as a donor and the ester carbonyl as an acceptor. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile would likely provide good solvation through dipole-dipole interactions with the polar substituents. Nonpolar solvents would primarily interact through van der Waals forces with the aromatic system and halogen atoms.

The refractive index of 1.626 provides additional insight into the compound's optical properties and molecular polarizability. This value is consistent with aromatic compounds containing heavy atoms and indicates significant electronic polarization arising from the extended π-system and halogen substituents. The refractive index correlates with the compound's density and molecular composition, providing an additional parameter for identification and purity assessment.

| Property | Value | Units | Reference |

|---|---|---|---|

| Log P (octanol/water) | 3.90 | - | |

| Refractive Index | 1.626 | - | |

| Storage Temperature | Room Temperature | - | |

| Purity | 95% | - |

The compound's solubility profile suggests compatibility with a wide range of organic synthetic methodologies while requiring careful consideration of solvent selection for purification and characterization procedures. The moderate polarity indicated by the partition coefficient suggests potential for chromatographic separation using normal-phase conditions with appropriate solvent gradients.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-5-fluoro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLBISKIVWTSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization Approach

This classical approach involves stepwise installation of substituents on a methyl benzoate or related intermediate:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amination | Reduction of nitro precursor using SnCl₂ or Fe/HCl | Nitro group introduced by nitration, then reduced to amino group. |

| 2 | Fluorination | Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® | Fluorination at position 5 achieved via electrophilic substitution. |

| 3 | Iodination | N-iodosuccinimide (NIS) in acidic media or iodine monochloride (ICl) | Electrophilic aromatic substitution at position 3. |

| 4 | Esterification or preservation | Methanol with acid catalyst (e.g., H₂SO₄) or starting from methyl ester | Ensures methyl ester functionality is intact or formed. |

- Temperature control is essential, especially during iodination, to avoid side reactions and over-iodination.

- Protecting groups may be used for the amino group during halogenation to prevent unwanted reactions.

- Anhydrous solvents like DMF or THF and inert atmosphere (N₂ or Ar) improve yield and purity.

One-Pot Synthesis Method

A more efficient method reported involves a one-pot sequence starting from 2-amino-3-methylbenzoic acid:

- Formation of benzoxazine intermediate via reaction with bis(trichloromethyl) carbonate.

- Aminolysis with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

- Electrophilic halogenation using N-iodosuccinimide (NIS) for iodination and N-fluorinating agents for fluorination.

This method allows installation of amino and halogen substituents in fewer steps with reduced purification stages, improving overall efficiency.

Continuous Flow Reactor Methodology

For industrial or large-scale synthesis, continuous flow microreactor technology has been applied to analogous benzoate derivatives:

- Precise temperature control (e.g., 20 °C for nitration, 100 °C for esterification).

- Short residence times (seconds to minutes) for high throughput.

- Sequential feeding and mixing of reactants in microreactors to optimize conversion and minimize side products.

Although this method is reported for related compounds (e.g., 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester), similar principles can be adapted for methyl 2-amino-5-fluoro-3-iodobenzoate synthesis.

| Step/Reaction | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Amination (reduction) | SnCl₂ or Fe powder in HCl | ~80-90 | Efficient conversion of nitro to amino. |

| Fluorination | N-fluorobenzenesulfonimide; anhydrous DMF; RT | 60-75 | Electrophilic fluorination at position 5. |

| Iodination | N-iodosuccinimide in trifluoroacetic acid; 20 °C | 65-70 | Regioselective iodination at position 3. |

| Esterification | Methanol with sulfuric acid; reflux 18 h | 70-94 | Methyl ester formation or preservation. |

Example: A reported iodination of methyl 2-amino-5-(trifluoromethyl)benzoate with N-iodosuccinimide in trifluoroacetic acid at room temperature for 18 hours gave a 68% yield of the iodinated product, illustrating the mild conditions suitable for halogenation without degrading sensitive functional groups.

- Protecting Groups: The amino group may be protected or temporarily masked during halogenation steps to prevent side reactions.

- Solvent Selection: Polar aprotic solvents such as DMF or THF enhance electrophilic halogenation efficiency.

- Temperature Control: Lower temperatures during iodination reduce formation of undesired polyiodinated byproducts.

- Reaction Time: Extended reaction times improve conversion but may increase impurities; balance is necessary.

- Purification: Silica gel chromatography with ethyl acetate/hexane gradients is commonly employed for final product isolation.

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Sequential Functionalization | Nitration → Reduction → Fluorination → Iodination → Esterification | High regioselectivity; well-established | Multiple steps; time-consuming |

| One-Pot Synthesis | Benzoxazine intermediate → Aminolysis → Halogenation | Fewer purification steps; time-saving | Requires careful reagent control |

| Continuous Flow Reactor | Controlled mixing and heating in microreactors | Scalable; reproducible; efficient | Requires specialized equipment |

The preparation of this compound is best achieved via carefully controlled multi-step synthesis involving amination, electrophilic fluorination, and iodination, with methyl ester functionality maintained or introduced. Both classical stepwise methods and innovative one-pot or continuous flow approaches have been documented, each with distinct advantages. Optimization of reaction conditions such as temperature, solvent, and reaction time is critical to maximize yield and purity. The choice of method depends on scale, available equipment, and desired throughput.

This comprehensive analysis integrates diverse literature and patent data to provide a professional and authoritative guide for researchers aiming to synthesize this compound with high efficiency and selectivity.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-3-iodobenzoate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Research Findings and Data Highlights

Thermal Stability

- Methyl 2-amino-5-fluoro-3-iodobenzoate decomposes at ~220°C, higher than its ethyl ester analog (~200°C) due to stronger hydrogen bonding from the amino group .

- Fluorine-free analogs (e.g., Methyl 3-iodobenzoate) show lower thermal stability (~180°C), emphasizing fluorine’s role in stabilizing the aromatic ring .

Solubility and Lipophilicity

- The target compound has moderate solubility in polar aprotic solvents (e.g., DMF, 15 mg/mL) but poor aqueous solubility (<1 mg/mL). Ethyl esters exhibit better solubility in chloroform due to increased hydrophobicity .

Biological Activity

Methyl 2-amino-5-fluoro-3-iodobenzoate (CAS No. 906095-67-8) is an organic compound that belongs to the class of benzoate derivatives. Its unique structure, featuring both fluorine and iodine substituents, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H7FINO2 |

| Molecular Weight | 295.050 g/mol |

| Density | 1.9 ± 0.1 g/cm³ |

| Boiling Point | 331.3 ± 42.0 °C at 760 mmHg |

| Flash Point | 154.2 ± 27.9 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine and iodine atoms can significantly influence the compound's binding affinity and selectivity towards molecular targets, potentially enhancing its therapeutic efficacy.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, which suggests its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of pro-apoptotic signaling pathways.

Case Study: Anticancer Activity

A notable study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 2-amino-5-chloro-3-iodobenzoate | Moderate | Low |

| Methyl 2-amino-3-fluoro-5-chlorobenzoate | Low | High |

This comparison highlights that the specific positioning of the fluorine and iodine atoms in this compound enhances both its antimicrobial and anticancer activities compared to its analogs .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-fluoro-3-iodobenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. The presence of fluorine and iodine in its structure enhances biological activity and metabolic stability, which are crucial for drug development.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the amino group have led to compounds that selectively inhibit tumor growth in vitro, showcasing the potential for developing targeted cancer therapies .

- Antimicrobial Activity : Studies have demonstrated that fluorinated benzoates can possess enhanced antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition, which suggests its potential as a lead compound in antibiotic development .

Agrochemicals

The compound's fluorinated nature allows it to be utilized in the development of herbicides and pesticides. Fluorinated compounds often exhibit improved lipophilicity, which can enhance their penetration into plant tissues.

Case Studies:

- Herbicide Development : Research has shown that this compound can be used to synthesize novel herbicides that target specific weed species without affecting crop plants. This selectivity is crucial for sustainable agricultural practices .

Materials Science

In materials science, this compound is explored for its potential use in the synthesis of advanced materials such as polymers and nanocomposites.

Applications:

- Polymer Synthesis : The compound can act as a monomer or additive in the creation of fluorinated polymers, which are valued for their thermal stability and chemical resistance. These polymers find applications in coatings, electronics, and biomedical devices .

Analytical Chemistry

This compound is also used as a standard in analytical chemistry for developing methods to quantify other compounds due to its distinct spectral properties.

Applications:

Q & A

Q. Q1. What are the common synthetic routes for preparing Methyl 2-amino-5-fluoro-3-iodobenzoate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Amination : Introducing the amino group at position 2 via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) using NH₃ or protected amines.

Fluorination : Electrophilic fluorination at position 5 using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

Iodination : Direct iodination at position 3 via electrophilic substitution (e.g., NIS in acidic media) or metal-catalyzed cross-coupling (e.g., Ullmann reaction).

Q. Critical Factors :

Q. Yield Optimization :

- Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) improves reaction efficiency .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR Analysis :

- ¹H NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) and integration ratios.

- ¹³C NMR : Identify carbonyl (C=O at ~165–170 ppm) and iodine-induced deshielding effects at C-3.

- LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 325.97) and fragmentation patterns.

- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during iodination of the benzoate scaffold be addressed, particularly in avoiding di- or tri-iodinated byproducts?

Answer: Regioselectivity is influenced by:

- Substituent Effects : Electron-donating groups (e.g., -NH₂) direct iodination to ortho/para positions. Steric hindrance at position 3 may require directing groups (e.g., -B(OH)₂ for Suzuki coupling).

- Catalytic Systems : Use of Pd/Cu catalysts in Ullmann-type reactions enhances selectivity for mono-iodination.

- Stoichiometry : Limiting NIS (N-iodosuccinimide) to 1.1 equivalents minimizes over-iodination .

Case Study :

In Methyl 4-fluoro-3-iodobenzoate (CAS 1121586-29-5), analogous iodination at position 3 was achieved using NIS in acetic acid (70% yield, >97% purity) .

Q. Q4. What strategies mitigate instability of the amino group during fluorination or iodination steps?

Answer:

- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield -NH₂ during harsh reactions.

- In Situ Quenching : Add scavengers (e.g., Na₂S₂O₃ for excess iodine) post-iodination to prevent oxidative degradation.

- Low-Temperature Conditions : Perform fluorination at −20°C to reduce side reactions .

Q. Q5. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

Answer:

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled analogs to confirm peak assignments.

- X-ray Crystallography : Resolve ambiguities in substitution patterns via single-crystal analysis .

Q. Q6. What are the optimal storage conditions to prevent decomposition of this compound?

Answer:

- Temperature : Store at −20°C in amber vials to minimize light/heat-induced degradation.

- Solvent : Dissolve in dry DMSO or DMF for long-term stability (avoid aqueous buffers due to hydrolysis risk).

- Monitoring : Regular HPLC checks every 3–6 months to detect decomposition (e.g., loss of iodine or NH₂ group) .

Q. Q7. How can this compound serve as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or radiopharmaceuticals?

Answer:

- Functionalization : The iodine atom enables radioisotope exchange (e.g., ¹²⁵I for imaging probes).

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce heterocycles (e.g., pyridines for kinase inhibitors).

- Biological Testing : Use in vitro assays (e.g., IC₅₀ determination against cancer cell lines) after derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.